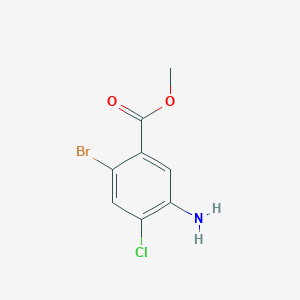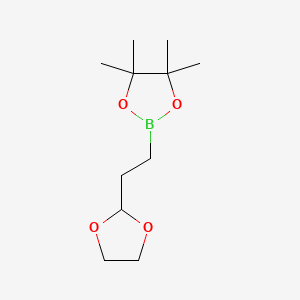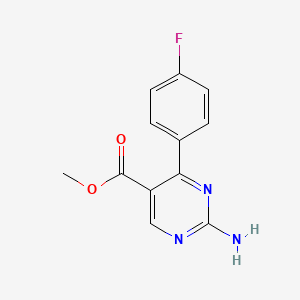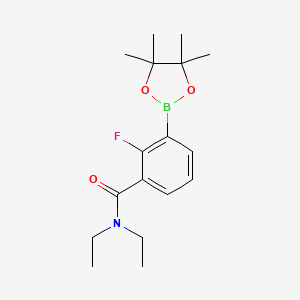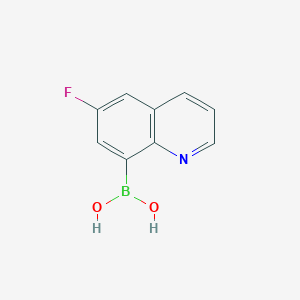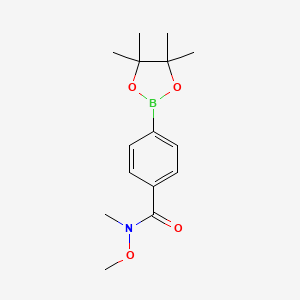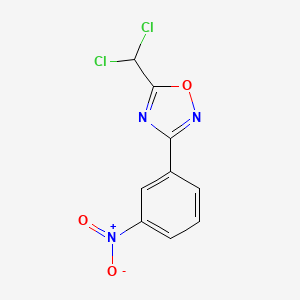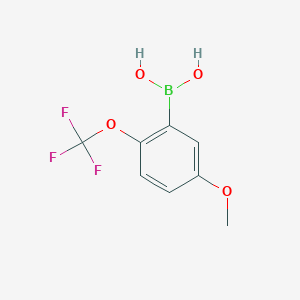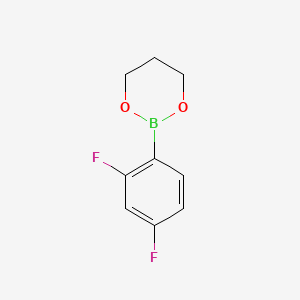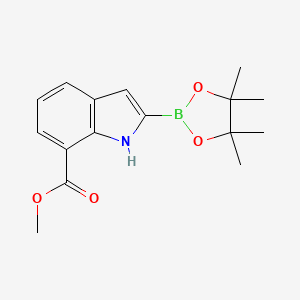
5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
“5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “2-hydroxyethyl” group attached to the 5-position of the pyrazole ring indicates the presence of an alcohol functional group, and the “carboxamide” at the 3-position suggests the presence of an amide functional group .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, an alcohol group, and an amide group . These functional groups could potentially participate in various types of intermolecular interactions, such as hydrogen bonding .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the functional groups present in the molecule. For instance, the alcohol group could potentially undergo reactions such as esterification, while the amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of polar functional groups like alcohol and amide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies on the Functionalization Reactions of 1H-Pyrazole-3-Carboxylic Acid Derivatives
The compound 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with various amines. These reactions and the corresponding products were studied, offering insights into the functionalization of pyrazole derivatives, which is crucial for the development of new chemical entities in scientific research (Yıldırım & Kandemirli, 2005).
Antitumor and Cytotoxicity Studies
Cytotoxicity of New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The structural elucidation of these compounds and their cytotoxicity insights contribute to the field of antitumor drug research (Hassan et al., 2014).
Synthesis and In Vitro Antitumor Activities of Pyrazolopyrimidines and Schiff Bases Derived from Pyrazole Carboxamides
A series of pyrazolopyrimidines and Schiff bases were synthesized from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were characterized and screened for in vitro antitumor activities against different human cancer cell lines, helping to establish structure-activity relationships (SAR) crucial for anticancer drug development (Hafez et al., 2013).
Insecticidal and Nematocidal Activities
Synthesis and in vivo Nematocidal Evaluation of Novel Pyrazole Carboxamide Derivatives
Novel pyrazole carboxamide derivatives exhibited significant nematocidal activity against M. incognita, indicating their potential as a new class of agrochemicals for pest management (Zhao et al., 2017).
Insecticidal Activities of Novel 1H-Pyrazole-4-Carboxamide Derivatives
These derivatives demonstrated promising insecticidal activities against various pests, suggesting their potential as alternative insecticides for agriculture (Wu et al., 2017).
Antibacterial and Antifungal Activities
Novel Pyrazole Carboxamides with Antifungal Activity
These synthesized compounds showed moderate to excellent activities against several phytopathogenic fungi, highlighting their potential in addressing fungal-related agricultural problems (Du et al., 2015).
Antibacterial Evaluation of N-Substituted 3-Amino-5-Hydroxy-4-Phenyl-1H-Pyrazole-1-Carboxamides
These compounds demonstrated significant antimicrobial properties against various pathogenic bacteria, indicating their potential in developing new antibacterial agents (Pitucha et al., 2011).
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . These compounds are known to interact with various biological targets, influencing a range of physiological processes.
Mode of Action
Based on its structural similarity to other thiazole derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Thiazole derivatives are known to be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it is plausible that 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide may also influence similar pathways.
Pharmacokinetics
Studies on similar compounds suggest that they may be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the renal route .
Result of Action
Based on its structural similarity to other thiazole derivatives, it can be hypothesized that it may exert a range of biological effects, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action can also be influenced by the physiological and pathological state of the organism, including factors such as age, sex, health status, and the presence of other diseases .
Safety and Hazards
Zukünftige Richtungen
The future research directions for “5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide” could involve exploring its potential applications in various fields, such as medicinal chemistry or materials science . Further studies could also aim to optimize its synthesis process or investigate its physical and chemical properties in more detail .
Biochemische Analyse
Biochemical Properties
5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that catalyze the hydrolysis of ester bonds. The interaction between this compound and carboxylesterases involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of ester bonds
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the permeability of cell membranes, leading to changes in cellular homeostasis . It may also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors or other signaling proteins. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic enzymes . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular transport proteins. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may localize to the mitochondria, where it can affect metabolic processes and energy production.
Eigenschaften
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6(11)5-3-4(1-2-10)8-9-5/h3,10H,1-2H2,(H2,7,11)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUHERXGBMWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


